molecular formula C14H12ClNO2 B11956236 N-(3-Chloro-2-methylphenyl)-3-(2-furyl)-2-propenamide CAS No. 853349-54-9

N-(3-Chloro-2-methylphenyl)-3-(2-furyl)-2-propenamide

Cat. No.: B11956236
CAS No.: 853349-54-9
M. Wt: 261.70 g/mol
InChI Key: ANNGIRUYTHDFCF-BQYQJAHWSA-N
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Description

N-(3-Chloro-2-methylphenyl)-3-(2-furyl)-2-propenamide is an organic compound characterized by the presence of a chloro-substituted phenyl ring, a furan ring, and a propenamide group

Properties

CAS No.

853349-54-9

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

(E)-N-(3-chloro-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C14H12ClNO2/c1-10-12(15)5-2-6-13(10)16-14(17)8-7-11-4-3-9-18-11/h2-9H,1H3,(H,16,17)/b8-7+

InChI Key

ANNGIRUYTHDFCF-BQYQJAHWSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC=CO2

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C=CC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methylphenyl)-3-(2-furyl)-2-propenamide typically involves the reaction of 3-chloro-2-methylaniline with 3-(2-furyl)-2-propenoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-methylphenyl)-3-(2-furyl)-2-propenamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The propenamide group can be reduced to form the corresponding amine.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as ammonia (NH₃) or thiourea (NH₂CSNH₂) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-Chloro-2-methylphenyl)-3-(2-furyl)-2-propenamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-3-(2-furyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-3-(2-thienyl)-2-propenamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-(3-Chloro-2-methylphenyl)-3-(2-pyridyl)-2-propenamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

N-(3-Chloro-2-methylphenyl)-3-(2-furyl)-2-propenamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs. The furan ring can undergo specific reactions and interactions that are not possible with other heterocyclic rings, making this compound valuable for various applications.

Biological Activity

N-(3-Chloro-2-methylphenyl)-3-(2-furyl)-2-propenamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement characterized by a propenamide linkage and a furan ring, which contribute to its biological properties. Its molecular formula is C13H12ClN, and it has been studied for its reactivity in various chemical environments.

1. Antimicrobial Activity

This compound has been evaluated for its antibacterial properties against several pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)Comparison Standard (Streptomycin)
Staphylococcus aureus20.5 ± 0.436.6 ± 0.3
Chromobacterium violaceum17.0 ± 0.329.1 ± 0.2

These results indicate that while the compound exhibits substantial antibacterial activity, it is less potent than the standard antibiotic Streptomycin .

2. Anticancer Activity

Research has also explored the anticancer potential of this compound. Preliminary studies suggest that the compound may inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth. The mechanism appears to involve modulation of signaling pathways that regulate apoptosis and cell cycle progression.

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular proliferation, leading to reduced cancer cell viability.
  • Receptor Binding : It could bind to specific receptors, altering their activity and consequently affecting downstream signaling pathways.

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus and Chromobacterium violaceum. The study used disc diffusion methods to determine the zones of inhibition, confirming the compound's potential as an antibacterial agent .

Case Study 2: Anticancer Potential

A separate study focused on the cytotoxic effects of the compound on human cancer cell lines. Results indicated that treatment with varying concentrations led to increased apoptosis rates compared to untreated controls, suggesting a promising avenue for further development as an anticancer therapeutic.

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